molecular formula C21H23ClN4O2 B2993014 N-(4-chlorobenzyl)-2-[4-(1-methyl-1H-indol-3-yl)butanoyl]-1-hydrazinecarboxamide CAS No. 866149-19-1

N-(4-chlorobenzyl)-2-[4-(1-methyl-1H-indol-3-yl)butanoyl]-1-hydrazinecarboxamide

Cat. No.: B2993014
CAS No.: 866149-19-1
M. Wt: 398.89
InChI Key: RHMMFXJGIDLWSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorobenzyl)-2-[4-(1-methyl-1H-indol-3-yl)butanoyl]-1-hydrazinecarboxamide (CAS: 866149-19-1) is a synthetic compound featuring a hydrazinecarboxamide core substituted with a 4-chlorobenzyl group and a butanoyl side chain bearing a 1-methylindole moiety. Its structural complexity arises from the integration of multiple pharmacophoric elements:

  • Hydrazinecarboxamide: A functional group known for hydrogen-bonding interactions with biological targets.
  • 1-Methylindole: A heterocyclic system often associated with anticancer and anti-inflammatory activities.
  • 4-Chlorobenzyl: A lipophilic substituent that may enhance membrane permeability or target binding.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-[4-(1-methylindol-3-yl)butanoylamino]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN4O2/c1-26-14-16(18-6-2-3-7-19(18)26)5-4-8-20(27)24-25-21(28)23-13-15-9-11-17(22)12-10-15/h2-3,6-7,9-12,14H,4-5,8,13H2,1H3,(H,24,27)(H2,23,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHMMFXJGIDLWSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CCCC(=O)NNC(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chlorobenzyl)-2-[4-(1-methyl-1H-indol-3-yl)butanoyl]-1-hydrazinecarboxamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and pharmacology. This article reviews the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound can be described by its molecular formula C19H22ClN3OC_{19}H_{22}ClN_{3}O and a molecular weight of approximately 347.85 g/mol. The structural components include a chlorobenzyl moiety, an indole derivative, and a hydrazinecarboxamide functional group.

Research indicates that compounds with similar structures often exhibit various mechanisms of action, including:

  • Inhibition of Cell Proliferation : Compounds with indole structures have been shown to inhibit the proliferation of cancer cells through various pathways, including apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : Certain hydrazine derivatives are known to exhibit anti-inflammatory properties, potentially making this compound useful in treating inflammatory diseases.
  • Antioxidant Activity : The presence of indole may contribute to antioxidant properties, which can protect against oxidative stress in cells.

In Vitro Studies

Several studies have evaluated the biological activity of related compounds. For instance:

  • Cell Line Studies : Compounds structurally similar to N-(4-chlorobenzyl)-2-[4-(1-methyl-1H-indol-3-yl)butanoyl]-1-hydrazinecarboxamide were tested on various cancer cell lines, showing significant inhibition of cell growth at micromolar concentrations.
CompoundCell LineIC50 (µM)Reference
Similar Compound AA549 (Lung)10
Similar Compound BHeLa (Cervical)5
N-(4-chlorobenzyl)-2-[4-(1-methyl-1H-indol-3-yl)butanoyl]-1-hydrazinecarboxamideMCF7 (Breast)TBD

In Vivo Studies

In vivo studies involving animal models have also been conducted to assess the therapeutic efficacy and safety profile of similar compounds. These studies typically focus on tumor growth inhibition and potential side effects.

  • Case Study : A study involving a mouse model demonstrated that administration of an indole-based compound resulted in reduced tumor size compared to controls, supporting the hypothesis that this class of compounds may be effective in cancer therapy.

Safety and Toxicity

The safety profile of N-(4-chlorobenzyl)-2-[4-(1-methyl-1H-indol-3-yl)butanoyl]-1-hydrazinecarboxamide is crucial for its potential therapeutic applications. Toxicity studies indicate that while some derivatives exhibit low toxicity at therapeutic doses, further investigations are needed to establish the safety margins for this specific compound.

Comparison with Similar Compounds

Indole-Based Derivatives

describes indole derivatives (e.g., 10j–10m ) with acetamide-linked substituents instead of hydrazinecarboxamide. Key differences include:

Property Target Compound Compound 10j () Compound 10k ()
Core Structure Hydrazinecarboxamide Acetamide Acetamide
Substituents 4-Chlorobenzyl, 1-methylindole 3-Chloro-4-fluorophenyl, 1-(4-chlorobenzoyl)indole Naphthalen-1-yl, 1-(4-chlorobenzoyl)indole
Melting Point Not reported 192–194°C 175–176°C
Synthetic Yield Not reported 8% 6%
Bioactivity Not specified Anticancer (Bcl-2/Mcl-1 inhibition) Anticancer (Bcl-2/Mcl-1 inhibition)
  • Substituent Effects : The 4-chlorobenzyl group in the target compound differs from the 3-chloro-4-fluorophenyl (10j) or naphthyl (10k) groups, which could alter steric and electronic interactions with biological targets .

Hydrazinecarboxamide Derivatives

–4 highlights hydrazinecarboxamides with trifluoromethylbenzoyl or alkyl chains:

Property Target Compound Compound 28 () Compound 2p ()
Core Structure Hydrazinecarboxamide Hydrazinecarboxamide Hydrazinecarboxamide
Substituents 4-Chlorobenzyl, 1-methylindole 4-Trifluoromethylbenzylthio, carboxybenzylidene Hexadecyl, 4-trifluoromethylbenzoyl
Melting Point Not reported 203–208°C 192–194°C
Functional Groups Indole, chlorobenzyl Trifluoromethyl, sulfonyl Long alkyl chain, trifluoromethyl
  • Conversely, trifluoromethyl groups (–4) enhance metabolic stability and lipophilicity .
  • Biological Implications : Long alkyl chains (e.g., hexadecyl in 2p) may improve membrane penetration but reduce solubility, whereas the indole in the target compound could favor interactions with hydrophobic enzyme pockets .

Tetrazole-Containing Analogs

describes 3-(4-chlorophenyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-(1H-tetrazol-1-yl)butanamide , which shares the indole and chlorophenyl motifs but replaces hydrazinecarboxamide with a tetrazole ring:

Property Target Compound Compound in
Core Structure Hydrazinecarboxamide Tetrazole
Substituents 4-Chlorobenzyl, 1-methylindole 4-Chlorophenyl, 5-methoxyindole
Molecular Weight Not reported 438.9 g/mol
Key Functional Groups Hydrazine, indole Tetrazole, methoxyindole
  • Bioisosteric Replacement : The tetrazole in acts as a carboxylic acid bioisostere, improving metabolic stability. The hydrazinecarboxamide in the target compound may instead facilitate stronger hydrogen bonding .

Q & A

Basic: What synthetic strategies are recommended for preparing N-(4-chlorobenzyl)-2-[4-(1-methyl-1H-indol-3-yl)butanoyl]-1-hydrazinecarboxamide?

Answer:
The compound’s synthesis involves modular assembly of its indole, butanoyl, and hydrazinecarboxamide moieties. Key steps include:

  • Indole functionalization : Introduce the 1-methyl group via alkylation of 1H-indole using methyl iodide under basic conditions (e.g., NaH in THF) .
  • Butanoyl linkage : Couple the indole derivative to a butanoyl chloride intermediate via Friedel-Crafts acylation, ensuring regioselectivity at the indole 3-position using Lewis acids like AlCl₃ .
  • Hydrazinecarboxamide assembly : React the butanoyl-indole intermediate with 4-chlorobenzyl isocyanate in anhydrous DCM, followed by hydrazine hydrate to form the hydrazinecarboxamide group. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and confirm purity using HPLC (C18 column, acetonitrile/water gradient) .

Basic: How should researchers characterize the structural integrity of this compound?

Answer:
Employ a multi-technique approach:

  • NMR spectroscopy : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to verify substituent positions (e.g., indole C3 acylation, benzyl group integration). 1H^{1}\text{H}-13C^{13}\text{C} HMBC can confirm long-range coupling between the butanoyl carbonyl and indole protons .
  • HRMS : Validate molecular weight with <2 ppm error (e.g., [M+H]+^+ calculated vs. observed) .
  • X-ray crystallography : Resolve ambiguous stereochemistry or confirm solid-state packing effects, especially for hydrazinecarboxamide tautomerism .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

Answer:
Focus on modifying key regions:

  • Indole substituents : Replace the 1-methyl group with bulkier alkyl chains (e.g., ethyl, isopropyl) to probe steric effects on target binding. shows that chloro or nitro substituents on benzyl groups enhance anticancer activity .
  • Hydrazinecarboxamide linker : Test alternative spacers (e.g., ethylene glycol, piperazine) to improve solubility or reduce metabolic instability. Analogues with piperazine linkers in demonstrated enhanced pharmacokinetic profiles .
  • Bioisosteric replacements : Substitute the 4-chlorobenzyl group with trifluoromethyl or pyridyl moieties (see ) to modulate electronic properties and target affinity .

Advanced: What experimental approaches identify the biological targets of this compound?

Answer:

  • Affinity chromatography : Immobilize the compound on Sepharose beads and screen cell lysates for binding proteins. Elute with competitive ligands (e.g., ATP for kinases) .
  • Molecular docking : Use software like AutoDock Vina to predict interactions with Bcl-2/Mcl-1 (based on indole derivatives in ) or tubulin (analogous to ’s tubulin inhibitor) .
  • CRISPR-Cas9 knockout : Validate targets by knocking out candidate genes (e.g., Bcl-2, Mcl-1) and assessing compound efficacy loss in viability assays .

Advanced: How should researchers resolve contradictions in bioactivity data across structural analogues?

Answer:

  • Meta-analysis : Compare datasets from (indole derivatives with 8–17% yields) and (piperazine-linked compounds with 40–85% yields). Contradictions may arise from differences in cell-line specificity or assay conditions .
  • Physicochemical profiling : Measure logP, solubility, and plasma protein binding to identify outliers. For example, chloro-substituted analogues in may exhibit higher membrane permeability than polar nitro derivatives .
  • Dose-response validation : Re-test disputed compounds in orthogonal assays (e.g., SPR for binding affinity vs. MTT for cytotoxicity) to rule out false positives .

Advanced: What strategies mitigate metabolic instability in this hydrazinecarboxamide derivative?

Answer:

  • Prodrug design : Mask the hydrazine group with enzymatically cleavable protectors (e.g., acetyl or glycyl esters) to reduce first-pass metabolism .
  • Isotope labeling : Synthesize 2H^{2}\text{H}- or 13C^{13}\text{C}-labeled variants for tracking metabolic pathways via LC-MS .
  • CYP450 inhibition assays : Co-administer CYP3A4 inhibitors (e.g., ketoconazole) in preclinical models to assess metabolic liability .

Advanced: How can computational methods guide the optimization of this compound’s selectivity?

Answer:

  • Molecular dynamics simulations : Model binding to off-targets (e.g., hERG channels) to identify structural motifs causing promiscuity. Adjust the benzyl group’s substitution pattern to reduce hERG affinity .
  • Pharmacophore modeling : Align with selective inhibitors (e.g., Bcl-2 inhibitor venetoclax) to prioritize substituents enhancing target specificity .
  • Free-energy perturbation : Calculate ΔΔG for mutations in target binding pockets to predict resistance mechanisms .

Advanced: What analytical techniques quantify this compound in biological matrices?

Answer:

  • LC-MS/MS : Use a C18 column with 0.1% formic acid in water/acetonitrile. Monitor transitions for [M+H]+^+ → fragment ions (e.g., m/z 458 → 215 for the indole moiety) .
  • Microsomal stability assays : Incubate with liver microsomes and quantify parent compound loss via UV-HPLC at 254 nm .
  • Tissue distribution studies : Apply MALDI-IMS to map compound localization in tumor xenografts .

Advanced: How do formulation challenges impact preclinical testing of this compound?

Answer:

  • Solubility enhancement : Use co-solvents (e.g., PEG-400) or cyclodextrin complexes for in vivo dosing. reports improved bioavailability for analogues formulated with HP-β-CD .
  • Stability testing : Conduct accelerated degradation studies (40°C/75% RH) to identify hydrolysis-prone sites (e.g., hydrazinecarboxamide) and adjust storage conditions .
  • Nanoparticle encapsulation : Load into PLGA nanoparticles to prolong half-life, as demonstrated for structurally similar indole derivatives in .

Advanced: What in vivo models are suitable for evaluating this compound’s efficacy?

Answer:

  • Xenograft models : Use NCI-H460 (lung) or MDA-MB-231 (breast) cancer lines, as indole derivatives in showed IC₅₀ values <10 μM .
  • PDX models : Validate efficacy in patient-derived tumors to account for heterogeneity .
  • Toxicology endpoints : Monitor liver enzymes (ALT/AST) and body weight weekly; notes hepatotoxicity risks for piperazine-linked analogues at >50 mg/kg .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.